Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-

Description

BenchChem offers high-quality Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H14Br4O2/c26-19-9-13(10-20(27)23(19)30)25(14-11-21(28)24(31)22(29)12-14)17-7-3-1-5-15(17)16-6-2-4-8-18(16)25/h1-12,30-31H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTXKAABSCYYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C(=C4)Br)O)Br)C5=CC(=C(C(=C5)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H14Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00888623 | |

| Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00888623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

94854-03-2 | |

| Record name | 4,4′-(9H-Fluoren-9-ylidene)bis[2,6-dibromophenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94854-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis(2,6-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094854032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00888623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol]

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for obtaining 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol], a key intermediate in the development of advanced polymers and specialty chemicals. The core of this synthesis is an acid-catalyzed electrophilic aromatic substitution reaction, specifically a Friedel-Crafts-type condensation between 9-fluorenone and 2,6-dibromophenol. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and outline the necessary purification and characterization techniques. This guide is intended for researchers and professionals in the fields of organic synthesis, polymer chemistry, and drug development.

Introduction and Mechanistic Overview

The synthesis of 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol] (CAS No. 94854-03-2) is a prime example of a Friedel-Crafts-type reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds with aromatic rings.[1][2] The overall transformation involves the condensation of two equivalents of 2,6-dibromophenol with one equivalent of 9-fluorenone.

The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong acid catalyst is employed to protonate the carbonyl oxygen of 9-fluorenone, significantly increasing the electrophilicity of the carbonyl carbon. This activated intermediate is then susceptible to nucleophilic attack by the electron-rich aromatic ring of 2,6-dibromophenol. The hydroxyl group and the two bromine atoms on the phenol ring direct the substitution to the para position. Following the initial attack, a dehydration step regenerates the aromaticity of the phenol ring and forms a carbocation intermediate, which is then attacked by a second molecule of 2,6-dibromophenol to yield the final product.

Figure 1: Simplified Reaction Mechanism.

Starting Materials and Reagents

A successful synthesis hinges on the quality and purity of the starting materials.

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Considerations |

| 9-Fluorenone | 486-25-9 | C₁₃H₈O | 180.21 | Should be a fine, yellow crystalline powder. Purity >98%. |

| 2,6-Dibromophenol | 608-33-3 | C₆H₄Br₂O | 251.90 | Off-white to tan crystalline solid. Purity >98%. |

| Sulfuric Acid (conc.) | 7664-93-9 | H₂SO₄ | 98.08 | Strong acid catalyst. Highly corrosive. |

| β-Mercaptopropionic acid | 107-96-0 | C₃H₆O₂S | 106.14 | Optional co-catalyst to improve reaction rate and selectivity.[3] |

| Methanol | 67-56-1 | CH₄O | 32.04 | Used for purification/recrystallization. |

| Toluene | 108-88-3 | C₇H₈ | 92.14 | Solvent for recrystallization. |

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous bisphenol compounds.[3][4][5]

Safety Precaution: This procedure must be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and acid-resistant gloves) is mandatory. Sulfuric acid is extremely corrosive and should be handled with extreme care.

Reaction Setup and Execution

-

Charging the Reactor: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2,6-dibromophenol (126 g, 0.5 mol) and 9-fluorenone (36 g, 0.2 mol).

-

Melting and Homogenization: Begin stirring and gently heat the mixture to 60-70 °C using a heating mantle. The excess 2,6-dibromophenol will act as both a reactant and a solvent. Stir until a homogeneous melt is achieved.

-

Addition of Co-catalyst (Optional): Add β-mercaptopropionic acid (0.5 mL). This co-catalyst can enhance the reaction rate and selectivity.[3]

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (5 mL) dropwise to the stirred mixture. An exothermic reaction will occur, and the temperature should be maintained between 70-80 °C.

-

Reaction Monitoring: Maintain the reaction temperature at 75-85 °C and continue stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the 9-fluorenone spot is no longer visible.

-

Quenching the Reaction: After the reaction is complete, allow the mixture to cool to approximately 60 °C. Slowly add 200 mL of hot water (around 80 °C) to the flask with vigorous stirring to precipitate the crude product and dissolve any unreacted phenol.

Work-up and Purification

-

Isolation of Crude Product: Continue stirring the aqueous mixture as it cools to room temperature. The crude product will solidify. Isolate the solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with hot water (3 x 200 mL) to remove residual sulfuric acid and unreacted 2,6-dibromophenol.

-

Recrystallization: The crude product can be further purified by recrystallization. A mixture of toluene and methanol is a suitable solvent system. Dissolve the crude solid in a minimal amount of hot toluene, and then add methanol until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Final Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven at 80 °C overnight.

Figure 2: Experimental Workflow Diagram.

Characterization of the Final Product

To confirm the identity and purity of the synthesized 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol], the following analytical techniques are recommended:

-

Melting Point: A sharp melting point is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the aromatic protons and the hydroxyl protons.

-

¹³C NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The spectrum should display a broad peak corresponding to the O-H stretch of the phenolic groups and characteristic peaks for the aromatic C-H and C-C bonds.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound (665.98 g/mol ).

Conclusion

The synthesis of 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol] is a robust and scalable process rooted in the principles of Friedel-Crafts chemistry. By carefully controlling reaction parameters such as temperature and catalyst concentration, and by employing rigorous purification techniques, a high-purity product suitable for advanced applications can be reliably obtained. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis of complex organic intermediates.

References

- Google Patents.

-

Defense Technical Information Center (DTIC). Development of Paper, Chemical Agent Detector, 3-Way Liquid Containing Non-Mutagenic Dyes. 2. Replacement of the Blue Indicator.[Link]

-

U.S. Environmental Protection Agency (EPA). Carbonic dichloride, polymer with 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol].[Link]

-

Wikipedia. Friedel–Crafts reaction.[Link]

-

PubChem. Tetrabromophenolphthalein ethyl ester.[Link]

-

National Center for Biotechnology Information (NCBI). Applications of Friedel–Crafts reactions in total synthesis of natural products.[Link]

-

Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions.[Link]

-

ResearchGate. Friedel-Crafts Reactions for Biomolecular Chemistry.[Link]

-

RSC Publishing. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids.[Link]

-

RSC Publishing. Friedel–Crafts alkylation with α-bromoarylacetates for the preparation of enantioenriched 2,2-diarylethanols.[Link]

-

Organic Syntheses. 2,6-dibromo-4-nitrophenol.[Link]

-

ResearchGate. Synthesis of Fluoren‐9‐ones via Pd‐Catalyzed Annulation of 2‐Iodobiphenyls with Vinylene Carbonate.[Link]

- Google Patents.RU1768574C - Method of dibromophenol synthesis.

-

National Center for Biotechnology Information (NCBI). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids.[Link]

- Google Patents.EP0180133A2 - Process for the preparation of 9,9-bis(4-hydroxyphenyl) fluorene./en)

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0180133A2 - Process for the preparation of 9,9-bis(4-hydroxyphenyl) fluorene - Google Patents [patents.google.com]

- 4. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-

An In-depth Technical Guide on the Physicochemical Properties of Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-

Introduction

Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-, also known as 9,9-bis(3,5-dibromo-4-hydroxyphenyl)fluorene, is a highly functionalized aromatic compound of significant interest in materials science and polymer chemistry. Its unique molecular architecture, characterized by a rigid, sterically demanding 9H-fluorene "cardo" group, four electron-withdrawing bromine atoms, and two acidic phenolic hydroxyl groups, imparts a unique combination of properties. This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and detailed, field-proven experimental protocols for their determination. The insights herein are tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule for applications ranging from the synthesis of high-performance polymers to the development of novel functional materials.

Chemical Identity and Structural Insights

A precise understanding of the molecule's identity is the foundation for interpreting its behavior. The key identifiers and structural features are summarized below.

| Property | Value | Source |

| IUPAC Name | 2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol | [] |

| CAS Number | 94854-03-2 | [][2] |

| Molecular Formula | C₂₅H₁₄Br₄O₂ | [][2] |

| Molecular Weight | 666.00 g/mol | [] |

| Synonyms | 9,9-bis(3,5-dibromo-4-hydroxyphenyl)fluorene; 4,4'-(9H-Fluorene-9,9-diyl)bis(2,6-dibromophenol) | [2] |

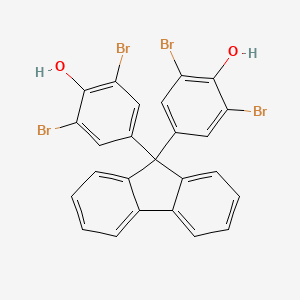

Figure 1. 2D Chemical Structure.

Figure 1. 2D Chemical Structure.

The structure's inherent properties are dictated by three primary features, as illustrated in the diagram below. The central sp³-hybridized carbon, part of the fluorene ring system, creates a non-coplanar, rigid structure known as a "cardo" group. This architecture enhances the thermal stability and solubility in organic solvents of polymers derived from it. The phenolic hydroxyl groups provide sites for polymerization (e.g., polycondensation) and impart acidity. Finally, the four bromine atoms significantly increase the molecular weight and are primarily responsible for conferring flame-retardant properties to materials incorporating this monomer.[3]

Thermal Properties

Melting Point

The melting point of a crystalline solid is a critical indicator of purity. For this compound, a high melting point is anticipated due to its high molecular weight and rigid, symmetrical structure, which facilitates efficient crystal packing. While the precise melting point is not widely published, its parent compound without bromine atoms, 9,9-Bis(4-hydroxyphenyl)fluorene (CAS 3236-71-3), melts at 224-226 °C.[4][5][6] The addition of four heavy bromine atoms is expected to substantially increase this value.

A sharp melting range (typically < 2 °C) is indicative of a high-purity sample. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and depress the melting point.[7] Therefore, a slow, controlled heating rate is paramount for an accurate determination. A preliminary rapid scan can establish an approximate range, followed by a slower, more precise measurement.

This protocol outlines a self-validating method for obtaining a reliable melting point.

-

Sample Preparation: Ensure the sample is completely dry. If necessary, grind a small amount into a fine, uniform powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into a dense column approximately 2-3 mm high.[7]

-

Apparatus Setup: Place the loaded capillary into the heating block of a Mel-Temp or similar digital melting point apparatus.[8]

-

Rapid Determination (Optional but Recommended): Set a high heating rate (e.g., 10-15 °C/min) to quickly find the approximate melting temperature.

-

Accurate Determination: Allow the apparatus to cool well below the approximate melting point. Prepare a new capillary. Set the heating rate to a slow 1-2 °C per minute, starting from a temperature about 15-20 °C below the approximate value.[7]

-

Data Recording: Observe the sample through the magnifying lens. Record the temperature (T₁) at which the first drop of liquid appears. Record the temperature (T₂) at which the last solid crystal melts.

-

Reporting: The melting point is reported as the range T₁ – T₂. For a pure sample, this range should be narrow.

-

Validation: Repeat the accurate determination at least twice. Consistent results across measurements validate the finding.

Thermal Stability

Given its intended use in high-performance polymers, the thermal stability is arguably more critical than its boiling point. Due to its high molecular weight and strong intermolecular forces, the compound is expected to decompose at high temperatures rather than boil. Thermogravimetric Analysis (TGA) is the standard method to determine its decomposition temperature (Td), providing crucial data for processing conditions of polymers derived from it.

Solubility Profile

The solubility is governed by the principle of "like dissolves like." The large, hydrophobic fluorene core and brominated phenyl rings suggest poor solubility in polar solvents like water. Conversely, it is expected to be soluble in various organic solvents. The phenolic hydroxyls allow for deprotonation in a basic solution, leading to the formation of a water-soluble phenoxide salt.

This systematic approach provides a comprehensive solubility profile.[9][10][11]

-

Preparation: In separate small test tubes, place approximately 10-20 mg of the compound.

-

Solvent Addition: To each tube, add 1 mL of a different test solvent. Use a range of solvents to probe different polarities:

-

Polar Protic: Deionized Water

-

Polar Aprotic: Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)

-

Nonpolar Aromatic: Toluene

-

Aqueous Acidic: 5% w/v Hydrochloric Acid (HCl)

-

Aqueous Basic: 5% w/v Sodium Hydroxide (NaOH)

-

-

Mixing: Vigorously agitate each tube for 60 seconds.

-

Observation: Observe each tube against a contrasting background. Classify as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Trustworthiness Check: The key observation is solubility in 5% NaOH and insolubility in 5% HCl. This confirms the presence of an acidic functional group (phenol) and the absence of a basic one (like an amine), validating the compound's expected chemical nature.[10]

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the molecular structure and assessing purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.[12][13]

Predicted FT-IR Absorption Bands:

-

~3500-3200 cm⁻¹ (broad): O-H stretching of the phenolic groups.

-

~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.

-

~1600-1450 cm⁻¹ (multiple sharp bands): Aromatic C=C ring stretching.

-

~1260-1000 cm⁻¹ (strong): Aromatic C-O stretching.

-

~650-550 cm⁻¹ (strong): C-Br stretching.

ATR is a modern, rapid technique that requires minimal sample preparation.[13][14]

-

Background Scan: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Run a background spectrum to record the ambient atmosphere (H₂O, CO₂).

-

Sample Application: Place a small amount of the powdered solid sample directly onto the crystal, ensuring complete coverage.

-

Apply Pressure: Engage the pressure clamp to ensure firm contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background to generate the final transmittance or absorbance spectrum.

-

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[15]

-

¹H NMR: The spectrum is expected to show multiple signals in the aromatic region (δ ≈ 6.5-8.0 ppm). A distinct singlet for the two equivalent phenolic -OH protons would also be present, though its chemical shift can vary depending on solvent and concentration. The integration of the signals should correspond to the number of protons in each unique chemical environment.

-

¹³C NMR: The spectrum will be complex, showing numerous signals for the non-equivalent aromatic carbons. A key signal will be that of the quaternary C9 carbon of the fluorene core.

-

Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆, in which the sample is likely more soluble). Using a deuterated solvent is critical to avoid large interfering signals from the solvent's own protons.[15]

-

Dissolution: Agitate the vial to fully dissolve the sample. A brief period in an ultrasonic bath can aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the clear solution to a 5 mm NMR tube.

-

Analysis: Cap the NMR tube and place it in the spectrometer for analysis.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight of a compound. For this molecule, the most telling feature will be the isotopic pattern of the molecular ion [M]⁺. Bromine has two major isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance). The presence of four bromine atoms will generate a highly characteristic cluster of peaks (M, M+2, M+4, M+6, M+8) with a distinctive intensity ratio, providing unambiguous confirmation of the elemental formula.

Potential Applications and Scientific Significance

The physicochemical properties of 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-phenol] make it a valuable monomer for advanced materials.

-

Flame-Retardant Polymers: Its high bromine content makes it an excellent candidate for producing inherently flame-retardant polymers such as polycarbonates, polyesters, and epoxy resins.[16] The fluorene cardo group contributes to a high glass transition temperature (Tg) and enhanced thermal stability in the resulting polymers.

-

High-Performance Materials: Polymers derived from this monomer are expected to exhibit excellent thermal resistance, dimensional stability, and good solubility in organic solvents, making them suitable for applications in electronics and aerospace. The synthesis often involves reacting the phenolic groups with compounds like carbonic dichloride (phosgene) to form polymers.[17]

Conclusion

Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- is a specialized molecule whose properties are a direct consequence of its intricate structure. Its high thermal stability, predictable solubility, well-defined spectroscopic signature, and potential as a flame-retardant monomer make it a compound of high interest. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this molecule, ensuring data integrity and enabling its confident application in the development of next-generation materials.

References

-

Sparrow Chemical. (2026). Can 2 - bromophenol be used in the preparation of polymers?. Available from: [Link]. [Accessed January 22, 2026].

-

University of Calgary. Melting point determination. Available from: [Link]. [Accessed January 22, 2026].

-

NINGBO INNO PHARMCHEM CO.,LTD. Emerging Trends in the Application of 2-(Bromomethyl)phenol in Advanced Materials. Available from: [Link]. [Accessed January 22, 2026].

-

Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]. [Accessed January 22, 2026].

-

Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds?. Available from: [Link]. [Accessed January 22, 2026].

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Available from: [Link]. [Accessed January 22, 2026].

- Parchem. Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-. Available from: https://www.parchem.com/chemical-supplier-distributor/Phenol-4-4-9H-fluoren-9-ylidene-bis-2-6-dibromo-0-20235.aspx. [Accessed January 22, 2026].

-

Studylib. Melting Point Determination Lab Protocol. Available from: [Link]. [Accessed January 22, 2026].

-

U.S. Environmental Protection Agency. Carbonic dichloride, polymer with 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol]. Available from: [Link]. [Accessed January 22, 2026].

-

Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]. [Accessed January 22, 2026].

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. Available from: [Link]. [Accessed January 22, 2026].

-

Clarion University. Determination of Melting Point. Available from: [Link]. [Accessed January 22, 2026].

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. Available from: [Link]. [Accessed January 22, 2026].

-

Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). Available from: [Link]. [Accessed January 22, 2026].

-

eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Available from: [Link]. [Accessed January 22, 2026].

-

Unknown Source. Experiment 11 — Infrared Spectroscopy. Available from: [Link]. [Accessed January 22, 2026].

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Available from: [Link]. [Accessed January 22, 2026].

-

Scribd. FTIR Analysis of Organic Compounds. Available from: [Link]. [Accessed January 22, 2026].

-

PubMed. Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. Available from: [Link]. [Accessed January 22, 2026].

-

KNUST. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available from: [Link]. [Accessed January 22, 2026].

-

ACS Publications. Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Available from: [Link]. [Accessed January 22, 2026].

-

ChemBK. Fluornen-9-bisphenol. Available from: [Link]. [Accessed January 22, 2026].

-

Springer Nature Experiments. NMR Protocols and Methods. Available from: [Link]. [Accessed January 22, 2026].

-

ResearchGate. Effect of brominated flame retardant on the pyrolysis products of polymers originating in WEEE. Available from: [Link]. [Accessed January 22, 2026].

-

U.S. Environmental Protection Agency. Phenol, 4,4'-(9H-fluoren-9-ylidene)bis-. Available from: [Link]. [Accessed January 22, 2026].

-

PubChem. 9,9-Bis(4-hydroxyphenyl)fluorene. Available from: [Link]. [Accessed January 22, 2026].

Sources

- 2. parchem.com [parchem.com]

- 3. jnsparrowchemical.com [jnsparrowchemical.com]

- 4. chembk.com [chembk.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. 9,9-Bis(4-hydroxyphenyl)fluorene | C25H18O2 | CID 76716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. studylib.net [studylib.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. chem.ws [chem.ws]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. amherst.edu [amherst.edu]

- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Substance Registry Services | US EPA [cdxapps.epa.gov]

An In-depth Technical Guide to CAS 94854-03-2: Physicochemical Properties and Structure

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties and structure of the chemical compound identified by CAS number 94854-03-2. While this document aims to be a thorough resource, it is important to note that publicly available information on the specific applications, biological activity, and detailed experimental protocols for this compound is limited. The information presented herein is compiled from chemical supplier databases and safety data sheets.

Part 1: Core Chemical Identity and Properties

Nomenclature and Identifiers

The compound with CAS number 94854-03-2 is most consistently identified by the following nomenclature and chemical identifiers:

-

IUPAC Name : 4,4'-(9H-fluorene-9,9-diyl)bis(2,6-dibromophenol)[1][2] or 2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol[].

-

Common Name : 9,9-Bis(3,5-dibromo-4-hydroxyphenyl)fluorene[1][2].

-

Synonyms : PHENOL, 4,4'-(9H-FLUOREN-9-YLIDENE)BIS[2,6-DIBROMO-][4].

-

InChI Key : VYTXKAABSCYYEU-UHFFFAOYSA-N[1][].

-

SMILES : OC1=C(Br)C=C(C2(C3=CC(Br)=C(O)C(Br)=C3)C3=C(C=CC=C3)C3=C2C=CC=C3)C=C1Br[2].

Physicochemical Properties

A summary of the known physicochemical properties of CAS 94854-03-2 is provided in the table below. This data is crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source(s) |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1][2][5] |

| Storage Temperature | Refrigerator | [1] |

| Shipping Temperature | Room Temperature | [1] |

Structural Information

The structure of CAS 94854-03-2 is characterized by a central fluorene core, with two bis(2,6-dibromophenol) moieties attached at the 9-position. This structure is depicted in the following 2D representation.

Caption: General workflow for the safe handling of chemical compounds.

Part 3: Applications and Research Context (Current Gaps in Knowledge)

A thorough search of scientific literature and chemical databases did not yield specific, in-depth information regarding the application of CAS 94854-03-2 in research or drug development. While its structure, containing a fluorene core and phenolic groups, is suggestive of potential use as a monomer in polymer synthesis or as a scaffold in medicinal chemistry, no concrete examples or studies have been identified.

The parent compound, 9,9-bis(4-hydroxyphenyl)fluorene (CAS 3236-71-3), is known to be used in the production of specialty polymers like polyesters and polycarbonates due to its rigid structure, which can impart desirable thermal and mechanical properties to the resulting materials.[6] It is plausible that the brominated derivative, CAS 94854-03-2, could be explored for similar applications, potentially as a flame-retardant additive due to its high bromine content. However, this remains speculative without direct supporting evidence.

No information was found regarding any established mechanism of action or its involvement in any signaling pathways. Further research would be required to determine any biological activity and potential therapeutic applications.

Part 4: Conclusion

CAS 94854-03-2, or 4,4'-(9H-fluorene-9,9-diyl)bis(2,6-dibromophenol), is a well-characterized compound in terms of its chemical structure and basic physicochemical properties. Safety and handling protocols are clearly defined based on its hazard classifications. However, there is a notable absence of published research on its specific applications, synthesis, and biological activity. For researchers and drug development professionals, this compound represents a largely unexplored chemical entity. Future investigations would be necessary to elucidate its potential uses and any relevant biological effects.

References

-

Cas no 94854-03-2 (Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-). LookChem. [Link]

-

9,9-bis(3′,5′-dibromo-4′-hydroxyphenyl)fluorene cas 94854-03-2. Watson International. [Link]

-

Page 71-2957501 to 2975000 - Cas List Page. Howei Pharm. [Link]

Sources

- 1. 9,9-Bis(3,5-dibromo-4-hydroxyphenyl)fluorene | 94854-03-2 [sigmaaldrich.com]

- 2. 9,9-Bis(3,5-dibromo-4-hydroxyphenyl)fluorene 95% | CAS: 94854-03-2 | AChemBlock [achemblock.com]

- 4. watson-int.com [watson-int.com]

- 5. 94854-03-2 Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- AKSci 9375CV [aksci.com]

- 6. Page loading... [wap.guidechem.com]

molecular weight and formula of Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-

An In-Depth Technical Guide to Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-

This guide provides a comprehensive technical overview of Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-, a specialized aromatic compound. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into its core molecular attributes, synthesis, characterization, and potential applications, grounding all claims in authoritative references.

Core Molecular Attributes

Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-, also known as 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol], is a tetra-brominated derivative of bisphenol fluorene. The defining feature of this molecule is the rigid, bulky fluorene "cardo" group, which imparts significant thermal stability and unique conformational properties. The presence of four bromine atoms on the phenolic rings dramatically increases the molecular weight and influences its chemical properties, notably enhancing its potential as a flame retardant.

| Property | Value | Source |

| Molecular Formula | C25H14Br4O2 | [] |

| Molecular Weight | 666.00 g/mol | [] |

| CAS Number | 94854-03-2 | [] |

| IUPAC Name | 4,4'-(9H-fluoren-9-ylidene)bis(2,6-dibromophenol) | [] |

| InChI Key | VYTXKAABSCYYEU-UHFFFAOYSA-N | [] |

| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C(=C4)Br)O)Br)C5=CC(=C(C(=C5)Br)O)Br | [] |

Chemical Structure and Properties

The molecule's structure is characterized by a central spiro-carbon atom of the fluorene moiety linking two identical 2,6-dibromophenol units. This non-planar, three-dimensional structure prevents dense chain packing in polymers, leading to materials with high glass transition temperatures, good solubility in organic solvents, and excellent thermal stability.[2] The phenolic hydroxyl (-OH) groups serve as reactive sites for polymerization reactions, while the ortho-bromine substituents provide steric hindrance and electronic modification.

Caption: Molecular structure of 4,4'-(9H-fluoren-9-ylidene)bis(2,6-dibromophenol).

Synthesis and Mechanistic Insights

The synthesis of this compound is conceptually a two-stage process: the formation of the bisphenol fluorene backbone followed by electrophilic bromination.

Stage 1: Synthesis of 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF) Intermediate

The core structure, 9,9-Bis(4-hydroxyphenyl)fluorene (BHPF), is synthesized via an acid-catalyzed condensation reaction between 9-fluorenone and excess phenol.[2][3]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of 9-fluorenone by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the electron-rich phenol ring at the para position. A subsequent dehydration step re-aromatizes the ring and generates a carbocation on the fluorene moiety, which is then attacked by a second phenol molecule to yield the final BHPF product after deprotonation.

Experimental Protocol (Adapted from BHPF Synthesis):

-

Reaction Setup: In a reaction vessel equipped with a stirrer and condenser, combine 9-fluorenone and phenol in a molar ratio of approximately 1:6. Phenol serves as both a reactant and a solvent.[2]

-

Catalyst Addition: Introduce an acidic catalyst. While various acids can be used, bifunctional ionic liquids containing both -SO3H and -SH groups have been shown to be highly effective, achieving high conversion and selectivity.[2][3]

-

Reaction Conditions: Heat the mixture to 110 °C and maintain for 4 hours with continuous stirring.[2]

-

Workup and Purification: After the reaction is complete, cool the mixture. The product can be precipitated by adding water and then purified by recrystallization from a suitable solvent like a toluene/methanol mixture to yield pure BHPF.[4]

Stage 2: Electrophilic Bromination

The purified BHPF is then subjected to electrophilic aromatic substitution to introduce the four bromine atoms.

Mechanism: The hydroxyl groups on the phenol rings are powerful activating ortho-, para-directing groups. Since the para positions are occupied by the linkage to the fluorene core, substitution occurs exclusively at the ortho positions. The presence of two -OH groups directs the bromination to all four available ortho positions (positions 2, 6, 2', and 6').

Experimental Protocol (General Procedure):

-

Dissolution: Dissolve the BHPF intermediate in a suitable solvent, such as glacial acetic acid or a chlorinated hydrocarbon.

-

Brominating Agent: Slowly add a solution of elemental bromine (Br₂) in the same solvent to the reaction mixture at a controlled temperature, often starting at 0-5 °C.

-

Reaction: Allow the reaction to stir for several hours at room temperature until analysis (e.g., by TLC or HPLC) shows complete consumption of the starting material.

-

Isolation: Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to destroy excess bromine. The product is then typically isolated by filtration or extraction, followed by washing and drying. Purification is achieved via recrystallization.

Caption: Two-stage synthesis workflow for the target compound.

Potential Applications in Research and Development

While specific applications for this exact tetrabromo-derivative are highly specialized, its structural components—the fluorene core and bromophenol moieties—suggest significant potential in two main fields.

A. High-Performance Polymers and Materials Science

The primary application for compounds of this class is as a monomer in the synthesis of high-performance polymers.

-

Flame Retardants: Similar to other brominated compounds like Tetrabromobisphenol A (TBBPA), this molecule can be used as a reactive flame retardant. When incorporated into polymer backbones (e.g., polycarbonates, epoxy resins), the bromine atoms can act as radical traps upon combustion, inhibiting the flame propagation process.

-

Specialty Polymers: The rigid and bulky fluorene "cardo" structure is known to produce polymers with high thermal stability, high glass transition temperatures (Tg), and excellent mechanical properties.[2] These materials are valuable in electronics, aerospace, and other demanding industrial applications.

B. Drug Development and Medicinal Chemistry

The scaffold of this molecule is of interest to medicinal chemists for several reasons.

-

Bioactive Scaffolds: Fluorene derivatives have been investigated for a wide range of biological activities, including anti-cancer, anti-inflammatory, and antibacterial properties.[5]

-

Enzyme Inhibition: Bromophenols, often found in marine organisms, have demonstrated potent biological effects, including anti-angiogenesis activity by inhibiting matrix metalloproteinases.[6] Other synthetic bromophenols have been designed as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for diseases such as glaucoma and Alzheimer's.[7]

-

Scaffold for Discovery: The rigid fluorene core provides a well-defined three-dimensional structure for orienting the functionalized phenol rings. This makes it an attractive scaffold for designing specific inhibitors or receptor ligands where precise geometry is critical for binding. The bromine atoms can serve as heavy atoms for X-ray crystallography or as handles for further chemical modification.

Conclusion

Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- is a highly functionalized molecule with a unique combination of properties derived from its fluorene core and tetrabrominated phenolic rings. Its molecular formula of C25H14Br4O2 and molecular weight of 666.00 g/mol underscore its significant bromine content.[] While its primary established role is in materials science as a monomer for flame-retardant, high-performance polymers, its structural motifs present intriguing possibilities for the development of novel therapeutic agents. The synthetic pathways are well-understood, allowing for its preparation and further derivatization by researchers exploring new frontiers in both polymer chemistry and drug discovery.

References

-

Nadeau, N., McFarlane, S., McDonald, R., & Veinot, J. G. C. (2007). 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)-9H-fluorene. Acta Crystallographica Section E: Structure Reports Online, 63(2), o748–o749. Available from: [Link]

-

Zhang, Y., et al. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances, 11(54), 34223-34229. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76716, 9,9-Bis(4-hydroxyphenyl)fluorene. Retrieved January 22, 2026, from [Link]

-

ChemBK. (n.d.). 4,4'-(9H-FLUOREN-9-YLIDENE)BISPHENOL. Retrieved January 22, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Substance Details - Phenol, 4,4'-(9H-fluoren-9-ylidene)bis-. Retrieved January 22, 2026, from [Link]

-

Creative Biostructure. (2023). Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. Retrieved January 22, 2026, from [Link]

-

RSC Publishing. (n.d.). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. Retrieved January 22, 2026, from [Link]

-

Wang, W., et al. (2021). Marine Bromophenol Bis(2,3,6-tribromo-4,5-dihydroxybenzyl)ether Inhibits Angiogenesis in Human Umbilical Vein Endothelial Cells and Reduces Vasculogenic Mimicry in Human Lung Cancer A549 Cells. Marine Drugs, 19(11), 633. Available from: [Link]

- Google Patents. (n.d.). CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene.

-

Senturk, M., et al. (2020). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 25(23), 5738. Available from: [Link]

-

Ataman Kimya. (n.d.). TETRABROMOBISPHENOL A. Retrieved January 22, 2026, from [Link]

Sources

- 2. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. CN102718625B - Preparation method for 9, 9,-dimethyl-2-bromofluorene - Google Patents [patents.google.com]

- 5. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-]

Introduction

Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-], also known by its synonym 3',3'',5',5''-tetrabromophenolphthalein, is a brominated derivative of phenolphthalein. Its complex aromatic structure, featuring a fluorene backbone and multiple bromine substituents, imparts distinct physicochemical properties that are of significant interest in various fields, including materials science and as an intermediate in chemical synthesis. This technical guide provides a comprehensive overview of the solubility profile of this compound, offering insights into its behavior in various solvents and detailing a robust experimental protocol for the quantitative determination of its solubility. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility characteristics of this and structurally related molecules.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-] is essential for interpreting its solubility behavior. The key properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₅H₁₄Br₄O₂ | [1] |

| Molecular Weight | 666.00 g/mol | [1] |

| Melting Point | 294 °C | [2] |

| Appearance | Powder | [2] |

| CAS Number | 94854-03-2 | [1] |

The high molecular weight and the presence of four bromine atoms contribute significantly to the molecule's low volatility and high melting point. The two phenolic hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms and the aromatic rings can act as hydrogen bond acceptors, influencing its interaction with polar solvents.

Qualitative Solubility Profile

Based on available data, Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-] exhibits the following qualitative solubility characteristics:

-

Water: Practically insoluble[2]. The large, hydrophobic fluorene and brominated phenyl groups dominate the molecule's character, leading to poor interaction with the highly polar water molecules.

-

Alcohols (e.g., Ethanol): Soluble[2]. The presence of the hydroxyl groups allows for hydrogen bonding with alcohols, facilitating dissolution.

-

Ethers (e.g., Diethyl Ether): Soluble[2]. Ethers can act as hydrogen bond acceptors, interacting with the phenolic protons of the solute.

-

Alkaline Solutions: Soluble with a violet color. The phenolic protons are acidic and will be deprotonated by a base, forming a phenolate salt which is more polar and thus more soluble in aqueous alkali.

The solubility of brominated phenols is generally observed to decrease with an increasing number of bromine substituents, primarily due to an increase in molecular size and hydrophobicity[3][4].

Quantitative Solubility Determination: An Experimental Protocol

For researchers requiring precise solubility data, the shake-flask method is the gold standard for determining the thermodynamic solubility of poorly soluble compounds. The following protocol outlines a robust procedure for quantifying the solubility of Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-] in a given solvent.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.

Materials and Equipment

-

Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-] (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Experimental Workflow

Sources

A Technical Guide to the Thermal Stability of Brominated Bisphenol Fluorene: A Predictive and Methodological Analysis

This in-depth technical guide provides a comprehensive analysis of the thermal stability of brominated bisphenol fluorene. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies. In the absence of extensive direct experimental data on brominated bisphenol fluorene monomers, this guide establishes a robust predictive framework by drawing upon well-documented evidence from structurally analogous compounds, namely Tetrabromobisphenol A (TBBPA) and non-brominated fluorene-based polymers.

Part 1: Introduction to Brominated Bisphenol Fluorene

Brominated bisphenol fluorene represents a class of halogenated aromatic compounds with significant potential as high-performance flame retardants. The molecule combines the inherent thermal robustness of the fluorene moiety with the flame-retardant efficacy of bromine atoms. The fluorene group, characterized by a rigid, fused ring system (a "cardo" structure), is known to impart exceptional thermal stability and a high glass transition temperature (Tg) to polymers.[1][2] The incorporation of bromine atoms is a well-established strategy for conferring flame retardancy, as they can interrupt the combustion cycle in the gas phase.[3]

The most common derivative, 9,9-Bis(3,5-dibromo-4-hydroxyphenyl)fluorene (TBBF), is the focus of this guide. Its structure is presented below:

Note: This is a simplified 2D representation. The fluorene group is C13H8.

Understanding the thermal stability of TBBF is critical for its application in materials subjected to high processing temperatures, such as engineering plastics and electronic components. This guide will elucidate the predicted mechanisms of its thermal decomposition, outline the key analytical techniques for its characterization, and provide detailed experimental protocols.

Part 2: The Theoretical Framework of Thermal Decomposition

The thermal degradation of brominated flame retardants is a complex process involving multiple stages.[3] By examining the decomposition of TBBPA, a structurally similar and widely studied flame retardant, we can infer the likely decomposition pathways for brominated bisphenol fluorene.[4][5]

The decomposition is anticipated to proceed through the following key stages:

-

Initial C-Br Bond Scission: The primary and most crucial step in the flame retardant action of brominated compounds is the homolytic cleavage of the carbon-bromine bond. This is typically the weakest bond in the molecule and will be the first to break upon thermal stress. This reaction generates highly reactive bromine radicals (Br•).

-

Hydrogen Abstraction and HBr Formation: The bromine radicals are potent hydrogen abstractors. They readily react with the polymer matrix or other molecules, including other flame retardant molecules, to form hydrogen bromide (HBr). HBr is a dense, non-combustible gas that can dilute the flammable gases in the combustion zone and inhibit the flame.

-

Decomposition of the Organic Moiety: Following or concurrent with the C-Br bond scission, the fluorene backbone will begin to degrade. For TBBPA, the decomposition of the isopropylidene bridge is a significant step.[4] In the case of brominated bisphenol fluorene, the degradation will involve the cleavage of the bonds within the fluorene structure and the phenolic rings. This process will release a variety of organic fragments.

-

Char Formation: The rigid, aromatic structure of the fluorene moiety is expected to promote the formation of a stable carbonaceous char at elevated temperatures. A high char yield is a desirable characteristic for a flame retardant as it acts as a physical barrier, insulating the underlying material from the heat and flame, and reducing the release of flammable volatiles.

The overall flame retardant mechanism is a combination of gas-phase inhibition (due to HBr) and condensed-phase action (char formation).

Part 3: Anticipated Thermal Stability Profile

-

Fluorene-based polymers exhibit exceptional thermal stability, with initial decomposition temperatures (T5%, temperature at 5% weight loss) often exceeding 440°C.[1]

-

Tetrabromobisphenol A (TBBPA) has a lower onset of decomposition, which becomes significant above 230°C.[4]

It is hypothesized that the thermal stability of brominated bisphenol fluorene will be an intermediate between these two, or more accurately, will exhibit a multi-stage decomposition reflecting the different bond energies within the molecule. The C-Br bonds will likely cleave at temperatures comparable to those in TBBPA, initiating the flame retardant action, while the fluorene backbone will provide a more stable char at higher temperatures.

| Compound/Polymer | Onset of Decomposition (T5%) | Key Structural Feature | Reference |

| Tetrabromobisphenol A (TBBPA) | >230°C | Isopropylidene bisphenol with bromine | [4] |

| Bisphenol Fluorene Polycarbonate | ~440°C | Fluorene "cardo" backbone | [1] |

| Predicted: Brominated Bisphenol Fluorene | ~250-300°C (C-Br scission), >450°C (backbone) | Fluorene backbone with bromine | (Hypothesized) |

Part 4: Experimental Methodologies for Thermal Analysis

To empirically determine the thermal stability of brominated bisphenol fluorene, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides critical data on decomposition temperatures, char yield, and the kinetics of degradation.[6][7][8]

Experimental Protocol for TGA:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the brominated bisphenol fluorene sample into a tared TGA crucible (platinum or alumina).

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage weight loss versus temperature.

-

Determine the onset decomposition temperature (the temperature at which significant weight loss begins).

-

Determine the temperature of maximum rate of weight loss (from the peak of the first derivative of the TGA curve, the DTG curve).

-

Calculate the percentage of residual mass at the end of the experiment (char yield).

-

TGA Experimental Workflow Diagram

Caption: Workflow for TGA analysis of brominated bisphenol fluorene.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[9][10][11][12] For an amorphous solid like brominated bisphenol fluorene, determining the Tg is crucial as it defines the upper-temperature limit for its structural applications.

Experimental Protocol for DSC:

-

Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a standard such as indium.

-

Sample Preparation: Weigh 5-10 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an empty sealed pan as a reference.

-

Atmosphere: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat):

-

First Heat: Ramp from 30°C to a temperature above the expected Tg (e.g., 300°C) at 10°C/min to erase the thermal history of the sample.

-

Cool: Cool the sample from 300°C to 30°C at 10°C/min.

-

Second Heat: Ramp from 30°C to 300°C at 10°C/min.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Analyze the data from the second heating scan.

-

Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.

-

DSC Experimental Workflow Diagram

Caption: Workflow for DSC analysis to determine the glass transition temperature.

Part 5: Analysis of Decomposition Products

Identifying the volatile and semi-volatile compounds released during thermal decomposition is crucial for a complete understanding of the degradation mechanism and for assessing any potential environmental or health impacts. The primary technique for this analysis is Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).

In a Py-GC/MS experiment, the sample is rapidly heated to a specific temperature in an inert atmosphere, and the resulting degradation products are separated by gas chromatography and identified by mass spectrometry. Based on studies of other brominated flame retardants, the expected decomposition products of brominated bisphenol fluorene would include:[13][14][15]

-

Hydrogen bromide (HBr)

-

Brominated phenols (e.g., dibromophenol, tribromophenol)

-

Brominated fluorene derivatives

-

Phenol and other aromatic fragments

Part 6: Conclusion and Future Work

This technical guide has presented a comprehensive, albeit predictive, analysis of the thermal stability of brominated bisphenol fluorene. By leveraging data from structurally similar compounds, it is hypothesized that this molecule will exhibit a multi-stage decomposition, with an initial loss of bromine providing flame retardancy at lower temperatures, followed by the degradation of the highly stable fluorene backbone at higher temperatures, leading to significant char formation.

The provided step-by-step protocols for TGA and DSC analysis offer a robust framework for the empirical validation of these predictions. Future research should focus on the synthesis and direct thermal analysis of 9,9-bis(3,5-dibromo-4-hydroxyphenyl)fluorene and its derivatives to generate the specific data needed to fully characterize this promising class of high-performance flame retardants. Such studies will be invaluable for unlocking their full potential in advanced material applications.

References

-

TA Instruments. (n.d.). Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers. Retrieved from [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]

-

EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]

- Zeng, G., Yu, W. L., Chua, S. J., & Huang, W. (2002). Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. Macromolecules, 35(20), 7677–7683.

-

Infinita Lab. (2025). Differential Scanning Calorimetry (DSC) Testing: Complete Guide to Thermal Analysis of Polymers and Materials. Retrieved from [Link]

-

University of Arizona. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry. Retrieved from [Link]

- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(3), 234-252.

-

TA Instruments. (n.d.). Thermogravimetric Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Products of fluorene reactions. [Table]. Retrieved from [Link]

- Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 111, 307-312.

-

Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC - The Italian Association of Chemical Engineering. Retrieved from [Link]

-

Instructables. (n.d.). How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Retrieved from [Link]

- Borucka, M., et al. (2024). Products of thermal decomposition of brominated polymer flame retardants. Chemical Engineering Transactions, 111, 307-312.

-

Innovatech Labs. (2022). DSC Technique Applications in Polymer Testing. Retrieved from [Link]

-

AZoM. (2021). Differential Scanning Thermal Analysis in Polymeric Materials. Retrieved from [Link]

- Marsanich, K., et al. (2004). Evaporation and thermal degradation of tetrabromobisphenol A above the melting point.

- ResearchGate. (n.d.). Studies on Synthesis and Thermal Properties of Polycarbonate Derived from 9,9-Bis(4-hydroxyphenyl) Fluorene. Request PDF.

-

PubChem. (n.d.). Tetrabromobisphenol A. Retrieved from [Link]

- Chen, Y. H., et al. (2024). Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety. RSC Advances, 14(24), 17056-17065.

- Ortuño, N., et al. (2013). Thermal degradation of tetrabromobisphenol A: emission of polybrominated dibenzo-p-dioxins and dibenzofurans and other organic compounds.

-

PubChem. (n.d.). 9,9-Bis(4-hydroxyphenyl)fluorene. Retrieved from [Link]

- Chen, Y. T., et al. (2023). Synthesis and Characterization of Poly(DL-lactide) Containing Fluorene Structures. Polymers, 15(11), 2548.

- Krol, B., et al. (2021). Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s.

- ResearchGate. (n.d.). Improving the Thermal Properties of Polycarbonate via the Copolymerization of a Small Amount of Bisphenol Fluorene with Bisphenol A. PDF.

- Wei, J., et al. (2021). Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. RSC Advances, 11(53), 32559-32564.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Research Portal [researchportal.murdoch.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tainstruments.com [tainstruments.com]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. epfl.ch [epfl.ch]

- 9. infinitalab.com [infinitalab.com]

- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 11. DSC Technique Applications in Polymer Testing / Innovatech Labs [innovatechlabs.com]

- 12. azom.com [azom.com]

- 13. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 14. cetjournal.it [cetjournal.it]

- 15. m.ciop.pl [m.ciop.pl]

An In-depth Technical Guide to Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-]: Sourcing, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-, a halogenated aromatic compound with significant potential in materials science and as a scaffold in medicinal chemistry. This document details commercial suppliers, physicochemical properties, a plausible synthetic route, safety and handling protocols, and potential applications, offering a valuable resource for researchers and developers in the field.

Introduction: The Significance of Brominated Fluorene Bisphenols

Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- (CAS No. 94854-03-2) belongs to a class of compounds known as fluorene-based bisphenols. The core structure, 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), is a well-known monomer used in the synthesis of high-performance polymers such as polycarbonates and polyesters. The introduction of bromine atoms onto the phenolic rings significantly alters the molecule's properties, enhancing its utility in specific applications. The bromine substituents can increase the refractive index, improve flame retardancy, and modulate biological activity, making this compound a subject of interest for advanced materials and as a building block in drug discovery.[1][2]

The bulky, rigid fluorene group imparts exceptional thermal stability and a high glass transition temperature to polymers derived from it, while the phenolic hydroxyl groups provide reactive sites for polymerization and further chemical modification. The addition of four bromine atoms in Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- further enhances these properties and introduces new functionalities.

Commercial Sourcing and Availability

A number of chemical suppliers offer Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- for research and development purposes. When sourcing this compound, it is crucial to consider purity, available quantities, and the supplier's quality control documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Below is a summary of some commercial suppliers:

| Supplier | Product Name | CAS Number | Notes |

| Parchem | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- | 94854-03-2 | Specialty chemical supplier with global distribution.[3] |

| Ivy Fine Chemicals | Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- | 94854-03-2 | Supplier of fine chemicals. |

| BOC Sciences | 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol] | 94854-03-2 | Provides a range of chemicals for research and drug discovery. |

It is recommended to contact these suppliers directly to obtain the latest product specifications, pricing, and availability.

Physicochemical Properties

| Property | Estimated Value/Information | Basis of Estimation |

| Molecular Formula | C25H14Br4O2 | |

| Molecular Weight | 665.99 g/mol | |

| Appearance | Likely a white to off-white solid | Based on similar fluorene bisphenols. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, acetone) and sparingly soluble in nonpolar solvents and water. | General solubility of bisphenols and halogenated aromatics. |

| Melting Point | Expected to be high (>200 °C) | The rigid fluorene core and halogen bonding contribute to a high melting point. |

| Reactivity | The phenolic hydroxyl groups can undergo esterification, etherification, and other reactions typical of phenols. The aromatic rings can participate in further electrophilic substitution, although the existing bromine atoms are deactivating. | Standard organic chemistry principles. |

Synthesis Protocol: A Plausible Route

A likely synthetic route to Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- involves the acid-catalyzed condensation of 9-fluorenone with 2,6-dibromophenol. This method is analogous to the well-established synthesis of 9,9-bis(4-hydroxyphenyl)fluorene (BHPF) from 9-fluorenone and phenol.[4]

Reaction Scheme

Caption: Synthesis of the target compound from 9-fluorenone and 2,6-dibromophenol.

Step-by-Step Experimental Protocol

Disclaimer: This is a proposed protocol based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 9-fluorenone (1 equivalent) and 2,6-dibromophenol (2.2 equivalents).

-

Solvent and Catalyst Addition: Add a suitable solvent such as toluene or chlorobenzene to the flask. Introduce an acid catalyst, for example, methanesulfonic acid or a solid acid catalyst like Amberlyst-15.

-

Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen atmosphere with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel.

Characterization

The structure and purity of the synthesized Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Potential Applications in Research and Development

The unique structural features of Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- suggest its utility in several advanced applications:

-

High-Performance Polymers: As a monomer, it can be used to synthesize specialty polycarbonates, polyesters, and epoxy resins with high refractive indices, excellent thermal stability, and inherent flame retardancy. These polymers are valuable in optical applications, electronic components, and as high-temperature adhesives.

-

Flame Retardants: The high bromine content makes it a candidate as a reactive flame retardant, where it is chemically incorporated into a polymer backbone, or as an additive flame retardant.

-

Medicinal Chemistry and Drug Discovery: The bisphenol scaffold is a common motif in pharmacologically active molecules. The halogenated fluorene core can serve as a rigid scaffold for the design of novel therapeutic agents. Halogenation can significantly influence a molecule's binding affinity to biological targets and its pharmacokinetic properties.[1][3] For example, halogenated bisphenols have been shown to interact with nuclear receptors.[3]

-

Organic Electronics: Fluorene derivatives are widely used in organic light-emitting diodes (OLEDs) and other organic electronic devices. Further functionalization of this molecule could lead to novel materials with tailored electronic properties.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, general guidelines for handling brominated aromatic compounds should be followed.[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- is a specialty chemical with considerable potential for researchers and developers in materials science and medicinal chemistry. Its commercial availability, combined with a straightforward synthetic route, makes it an accessible building block for innovation. The unique combination of a rigid fluorene core and bromine substitution offers a pathway to novel materials with enhanced properties and bioactive molecules with potentially new therapeutic applications. As with all research chemicals, a thorough understanding of its properties and adherence to safety protocols are paramount for its successful and safe utilization.

References

-

Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding. PubMed Central. [Link]

-

Impacts of Halogen Substitutions on Bisphenol A Compounds Interaction with Human Serum Albumin: Exploring from Spectroscopic Techniques and Computer Simulations. National Institutes of Health. [Link]

-

Evaluation of the Influence of Halogenation on the Binding of Bisphenol A to the Estrogen-Related Receptor γ. ResearchGate. [Link]

-

Where can I find handling precautions to work with brominated flame retardants? ResearchGate. [Link]

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]

-

Ivy Fine Chemicals - Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-. Ivy Fine Chemicals. [Link]

-

Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. National Institutes of Health. [Link]/PMC8489151/)

Sources

- 1. Impacts of Halogen Substitutions on Bisphenol A Compounds Interaction with Human Serum Albumin: Exploring from Spectroscopic Techniques and Computer Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bisphenol-C is the strongest bifunctional ERα-agonist and ERβ-antagonist due to magnified halogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dollycorporation.com [dollycorporation.com]

Methodological & Application

Application Notes & Protocols: Enhancing Polymer Performance with Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-

A Guide for the Development of High-Performance Flame-Retardant Polymers

Abstract

The inherent flammability of many high-performance polymers presents a significant challenge in applications ranging from electronics to transportation. This document provides a detailed technical guide for researchers and material scientists on the application of Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo-, a specialized brominated flame retardant (BFR). We will explore its unique molecular architecture, mechanism of action, and its advantages, particularly its ability to be chemically integrated into polymer backbones. This guide offers detailed protocols for incorporating this flame retardant into an epoxy resin system and for evaluating the subsequent fire resistance using industry-standard methodologies such as UL 94, Limiting Oxygen Index (LOI), and Cone Calorimetry.

Introduction: The Challenge of Polymer Flammability

Polymers are ubiquitous in modern technology due to their versatility, low cost, and excellent mechanical and electrical properties. However, their organic nature makes them inherently combustible. Flame retardants are critical additives or co-monomers used to inhibit, suppress, or delay the combustion of polymers, thereby enhancing safety and meeting stringent regulatory standards.[1]

While various classes of flame retardants exist, brominated flame retardants (BFRs) have been widely used due to their high efficiency and cost-effectiveness.[2][3] This guide focuses on a specific, high-performance BFR: Phenol, 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromo- (CAS 94854-03-2), hereafter referred to as DB-BHPF .

The DB-BHPF Molecule: A Unique Architecture

DB-BHPF is a derivative of 9,9-bis(4-hydroxyphenyl)fluorene (BHPF), a "cardo" bisphenol known for imparting exceptional thermal stability to polymers.[4][5] The structure of DB-BHPF is notable for three key features:

-

High Bromine Content: The four bromine atoms provide a potent source of flame-extinguishing radicals.

-